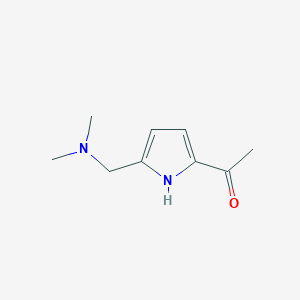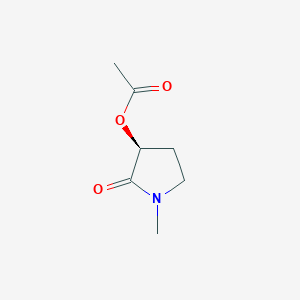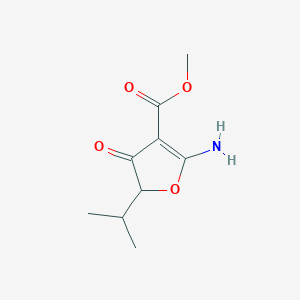![molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
2-Acetylbenzo[d]oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: DMF (Dimethylformamide)
Catalyst: POCl3 (Phosphorus oxychloride)
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium permanganate) in acidic medium.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.
Major Products Formed
Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Acetylbenzoxazole
- 4-Formylbenzoxazole
- 2-Benzoxazolecarboxaldehyde
Comparison
2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-acetyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3 |
Clé InChI |
IANHCVMQWLRWQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(C=CC=C2O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
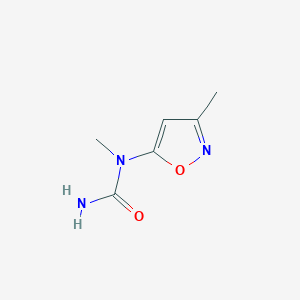
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)


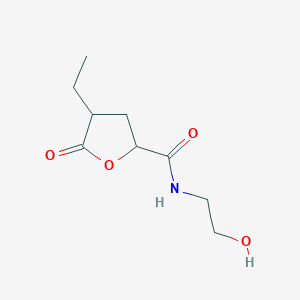
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
